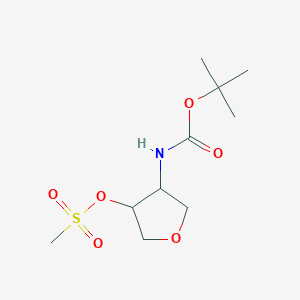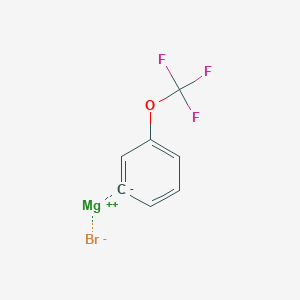
3-(Trifluoromethoxy)phenylmagnesium bromide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 3-(Trifluoromethoxy)phenylmagnesium bromide is 265.31 . The InChI code is 1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q;;+1/p-1 .Chemical Reactions Analysis
Grignard reagents, such as 3-(Trifluoromethoxy)phenylmagnesium bromide, are known for their ability to form carbon-carbon bonds . They often add to carbonyls, such as ketones and aldehydes . With carbon dioxide, they react to give carboxylic acids after an acidic workup .Physical And Chemical Properties Analysis
Phenylmagnesium bromide, a similar compound, is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary . It often adds to carbonyls, such as ketones, aldehydes .Applications De Recherche Scientifique
Reactions with Triazines
6-Phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine and similar triazines react with phenylmagnesium bromide. This reaction is represented by specific chemical schemes, suggesting the versatility of phenylmagnesium bromide in reactions with various triazine derivatives (Mustafa, Mansour, & Zaher, 1971).
Reactivity with Propanoic Acid Derivatives
3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to form 3-(triphenylgermyl)propanoic acid. This demonstrates the reactivity of phenylmagnesium bromide with specialized organic compounds, influencing the formation of various derivatives (Qiang et al., 2010).
Intramolecular Coordination in Phenylmagnesium Bromides
Phenylmagnesium bromides with intramolecularly coordinating substituents exhibit unique coordination states. This study reveals the complex chemical behavior and structural characteristics of phenylmagnesium bromides in certain conditions, highlighting their potential in advanced chemical synthesis (Markies et al., 1991).
Synthesis of Piperidines
A new method for preparing 3-(substituted benzyl)piperidines involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. This showcases the application of phenylmagnesium bromide in synthesizing complex organic structures (Ágai et al., 2003).
Formation of 1,2,3-Triazines
Reactions of trifluoro- and perfluoroisopropyl-1,2,3-triazine derivatives with phenylmagnesium bromide lead to unusual nucleophilic attacks. This indicates the compound's role in forming distinct chemical structures, particularly in the domain of triazine chemistry (Chambers et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQISXHNMIPMNHU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenylmagnesium bromide | |
CAS RN |
552332-04-4 | |
| Record name | 552332-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



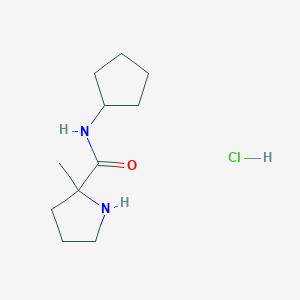
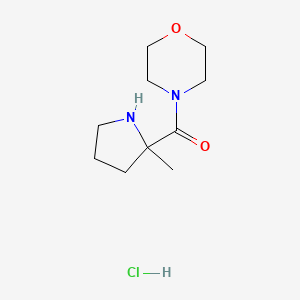
![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)
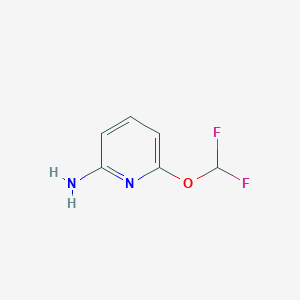
![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
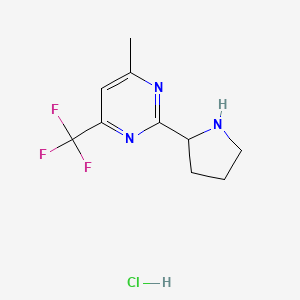

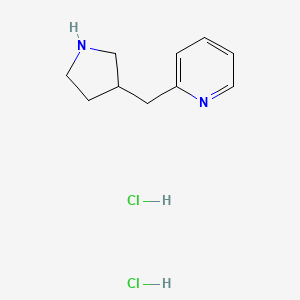
![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)
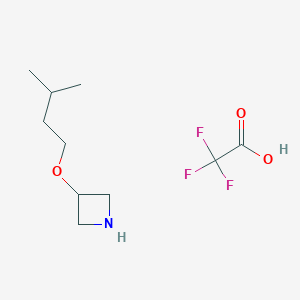

![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)
![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)
